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molecular formula C16H22N4O B1646151 5-Amino-2-(4-morpholinopiperidin-1-yl)benzonitrile

5-Amino-2-(4-morpholinopiperidin-1-yl)benzonitrile

Cat. No. B1646151
M. Wt: 286.37 g/mol
InChI Key: HBFHFICPDPGDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112594B2

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthetic Example 4 using 2-chloro-5-nitrobenzonitrile (10 g) and 4-morpholinopiperidine (27 g), the title compound (9.4 g) was obtained. melting point: 84-86° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5].[O:13]1[CH2:18][CH2:17][N:16]([CH:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)[CH2:15][CH2:14]1>>[NH2:10][C:7]1[CH:8]=[CH:9][C:2]([N:22]2[CH2:23][CH2:24][CH:19]([N:16]3[CH2:17][CH2:18][O:13][CH2:14][CH2:15]3)[CH2:20][CH2:21]2)=[C:3]([CH:6]=1)[C:4]#[N:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
O1CCN(CC1)C1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner as

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)N1CCC(CC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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